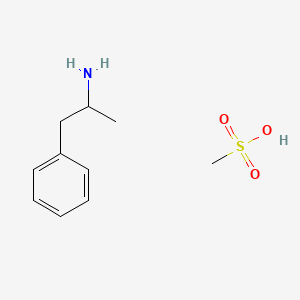

Amphetamine methanesulfonate

Description

Amphetamine methanesulfonate (Chemical name: N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide methanesulfonic acid; CAS 1421-68-7) is a sulfonate salt derivative of amphetamine, a central nervous system stimulant . Sulfonate salts like methanesulfonate are often utilized to improve solubility and stability compared to freebase or sulfate forms (e.g., amphetamine sulfate, CAS 60-13-9) .

Properties

CAS No. |

38727-03-6 |

|---|---|

Molecular Formula |

C10H17NO3S |

Molecular Weight |

231.31 g/mol |

IUPAC Name |

methanesulfonic acid;1-phenylpropan-2-amine |

InChI |

InChI=1S/C9H13N.CH4O3S/c1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8H,7,10H2,1H3;1H3,(H,2,3,4) |

InChI Key |

MXNLPUKSUIQAGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Amphetamine Mesylate typically involves the reaction of phenylacetone with ammonia and a reducing agent such as aluminum amalgam. This process yields racemic amphetamine, which is then reacted with methanesulfonic acid to form DL-Amphetamine Mesylate .

Industrial Production Methods

Industrial production of DL-Amphetamine Mesylate often employs the Leuckart reaction, which involves the condensation of phenylacetone with formamide, followed by hydrolysis to yield the racemic amphetamine. This is then converted to the mesylate salt using methanesulfonic acid .

Chemical Reactions Analysis

Formation via Methanesulfonic Acid

Amphetamine methanesulfonate is typically prepared by reacting amphetamine with methanesulfonic acid (MSA) in a suitable solvent. MSA is synthesized via the chlorination of methanethiol followed by hydrolysis :

The reaction proceeds under acidic conditions, forming a stable salt with improved solubility and stability compared to the free amphetamine base .

Colorimetric Tests

Amphetamine methanesulfonate may react with specific reagents in analytical tests:

-

Simon’s Test : Secondary amines like methamphetamine react with sodium nitroprusside and acetaldehyde to form a deep blue color . Amphetamine methanesulfonate, containing a secondary amine group, would likely exhibit similar behavior .

-

Chen-Kao Test : While primarily for detecting methamphetamine, modifications involving solvent extractions could confirm the presence of methanesulfonate salts .

| Test | Reagent | Observation |

|---|---|---|

| Simon’s Test | Sodium nitroprusside + acetaldehyde | Deep blue color (secondary amine) |

| Chen-Kao Test | Modified solvent extraction | Confirmatory evidence for salts |

Barrier Heights and Enthalpies

Quantum chemical calculations (e.g., CCSD(T)-F12a) provide high-accuracy data for reaction kinetics. While specific data for amphetamine methanesulfonate is unavailable, similar systems involving methanesulfonate groups show:

-

Barrier Heights : Typically range between 5–10 kcal/mol for protonation/deprotonation reactions .

-

Enthalpies : Governed by solvation effects and hydrogen bonding in aqueous environments .

Transition State Theory (TST)

For rigid reactions, TST-derived rate coefficients () and Arrhenius parameters are critical. These are often derived from quantum calculations and validated against experimental data .

Degradation and Metabolism

While amphetamine methanesulfonate’s metabolism is not explicitly studied, amphetamine derivatives undergo:

Scientific Research Applications

DL-Amphetamine Mesylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and chiral separation studies.

Biology: Studied for its effects on neurotransmitter release and uptake.

Medicine: Extensively researched for its therapeutic effects in treating ADHD and narcolepsy.

Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry .

Mechanism of Action

DL-Amphetamine Mesylate exerts its effects by increasing the release of norepinephrine and dopamine from presynaptic neurons and inhibiting their reuptake. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound primarily targets the dopamine and norepinephrine transporters, altering their function and increasing neurotransmitter availability .

Comparison with Similar Compounds

Table 1. Key Properties of Amphetamine Derivatives

Table 2. Adverse Effect Profile Comparison

Analytical and Detection Considerations

LC-HRMS outperforms traditional GC-MS in detecting amphetamine analogs due to superior sensitivity and broader compound coverage, particularly for fluorinated and sulfonate derivatives . Wastewater epidemiology has identified amphetamine and methamphetamine as persistent contaminants, reflecting their widespread use .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying amphetamine methanesulfonate in synthesized samples?

- Methodology : Utilize melting point analysis of derivatives (e.g., benzoyl derivatives) as per USP protocols. Dissolve the compound in water, add sodium hydroxide, react with benzoyl chloride, and measure the melting range (131°C–135°C) to confirm identity . For sulfate confirmation, use ion-specific tests (e.g., precipitation with barium chloride) .

- Data Validation : Cross-reference results with chromatography (e.g., HPLC or GC-MS) to ensure specificity, especially when distinguishing from structurally similar amphetamines .

Q. How can researchers ensure purity during the synthesis of amphetamine methanesulfonate?

- Process Design :

- Step 1 : Monitor reaction intermediates using UV-Vis spectroscopy or thin-layer chromatography (TLC) to detect unreacted precursors .

- Step 2 : Purify via recrystallization in diluted alcohol, as described in USP monographs, to remove polar impurities .

- Step 3 : Quantify residual solvents (e.g., ether) using headspace GC-MS with a detection limit of ≤6 ng/mL, adapting methods from saxagliptin impurity studies .

Q. What are the standard protocols for detecting methanesulfonate-related impurities in amphetamine formulations?

- GC-MS Parameters :

- Column: CP-SIL 8 CB capillary column.

- Carrier Gas: High-purity helium at 1.2 mL/min.

- Detection: Single-ion monitoring (SIM) for methanesulfonate ions (e.g., m/z 96 for methyl methanesulfonate) .

- Validation Criteria :

- Linearity: 0.1–1.0 μg/mL (R² > 0.995).

- Recovery: 94%–98% for methyl, ethyl, and isopropyl methanesulfonate derivatives .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for amphetamine methanesulfonate be resolved in preclinical studies?

- Contradiction Analysis :

- Issue : Discrepancies in bioavailability due to varying salt forms (e.g., sulfate vs. methanesulfonate).

- Solution : Conduct parallel studies using standardized animal models (e.g., Sprague-Dawley rats) with controlled dosing (e.g., 0.5 mg/kg IV vs. oral). Use LC-MS/MS to compare plasma concentrations and metabolite profiles .

Q. What advanced techniques optimize the quantification of low-concentration methanesulfonate derivatives in biological matrices?

- Solid-Phase Extraction (SPE) :

- Sorbent : Mixed-mode cationic exchange (MCX) cartridges.

- Elution : 5% ammonium hydroxide in methanol, achieving >95% recovery for amphetamine analogs .

- LC-MS/MS Parameters :

- Ionization: Electrospray ionization (ESI+) with MRM transitions (e.g., 150 → 91 for amphetamine methanesulfonate).

- Sensitivity: Limit of quantification (LOQ) ≤1 ng/mL .

Q. How do methodological differences in assay design impact the reproducibility of amphetamine methanesulfonate studies?

- Case Study : USP’s transition from titration-based assays to chromatographic methods reduced variability in purity assessments (RSD from ±5% to ±1.5%) .

- Recommendations :

- Internal Standards : Use deuterated analogs (e.g., amphetamine-d6) to correct for matrix effects .

- Interlaboratory Validation : Share calibration curves and SOPs via platforms like PharmVar to harmonize data .

Key Methodological Considerations

- Ethical Compliance : For in vivo studies, adhere to protocols for monitoring cardiovascular risks (e.g., ECG and temperature tracking), as amphetamines induce hyperthermia and tachycardia .

- Data Transparency : Archive raw chromatograms and spectra in repositories like Zenodo to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.